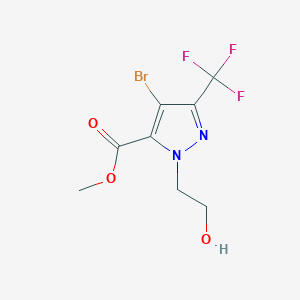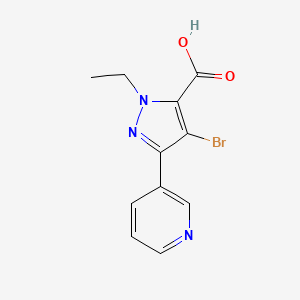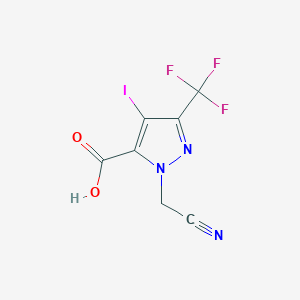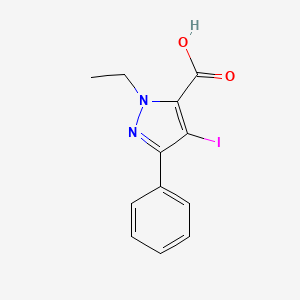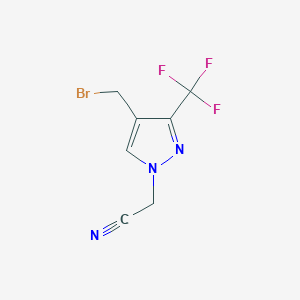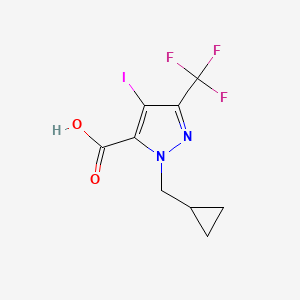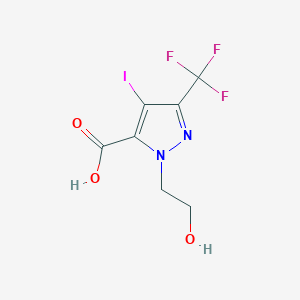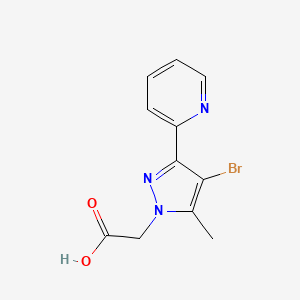
(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
Descripción general
Descripción
“5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C10H10N2S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a thiophene ring and a cyclopropyl group .Physical And Chemical Properties Analysis
The molecular weight of “5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” is 190.26 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Solvent-Free Microwave Assisted Synthesis : A study described the synthesis of substituted phenylmethanones, closely related to the query compound, under solvent-free conditions. These compounds exhibited significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Ashok et al., 2017).
Enzyme Inhibitory Activities
- Enzyme Inhibition : Compounds structurally similar to the query were evaluated for their inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Notably, specific derivatives were identified as potent inhibitors, highlighting their potential in therapeutic applications targeting these enzymes (Cetin et al., 2021).
Synthetic Methodologies and Chemical Properties
- Regioselective Synthesis : Research focusing on the regioselective synthesis of pyrazole derivatives, including methods that might be applicable to the synthesis of the query compound, was reported. These methodologies offer precise control over the chemical structure, important for exploring the functional applications of such compounds (Alizadeh et al., 2015).
- Structural Characterization : Studies on the structural elucidation of related compounds have been conducted, providing insights into their molecular configurations and potential interactions. These characterizations are crucial for understanding the chemical and biological properties of pyrazole derivatives (Khan et al., 2015).
Propiedades
IUPAC Name |
(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-7-13-10(8-3-4-8)6-9(12-13)11-2-1-5-15-11/h1-2,5-6,8,14H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDMPRKFIUYHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



